5-(Trifluoromethyl)morpholin-3-one chemical structure and properties
5-(Trifluoromethyl)morpholin-3-one chemical structure and properties
An In-depth Technical Guide to 5-(Trifluoromethyl)morpholin-3-one for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this group is integrated into privileged heterocyclic systems like the morpholinone core, the resulting building blocks offer immense potential for innovation in drug design. This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)morpholin-3-one, a key heterocyclic intermediate. We will delve into its chemical structure, physicochemical properties, plausible synthetic strategies, and its significant potential as a foundational scaffold for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced fluorinated building blocks in their research endeavors.
Core Molecular Architecture: Structure and Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to its application in complex synthetic campaigns. This section details the structural and predicted physicochemical characteristics of 5-(Trifluoromethyl)morpholin-3-one.
Chemical Structure
5-(Trifluoromethyl)morpholin-3-one possesses a saturated six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, characteristic of the morpholine scaffold. The structure is further defined by a ketone at the 3-position and a trifluoromethyl substituent at the 5-position.
Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)morpholin-3-one.
Exemplary Experimental Protocol
This protocol is a generalized representation based on established chemical principles for the synthesis of related morpholin-3-one structures. [4][5]Researchers should perform their own optimization and safety assessments.
Step 1: N-Acylation of 1-Amino-3,3,3-trifluoropropan-2-ol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Causality: The dropwise addition at low temperature controls the exothermicity of the acylation reaction and minimizes side product formation. The base neutralizes the HCl generated during the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino alcohol is consumed.
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Intramolecular Cyclization to form 5-(Trifluoromethyl)morpholin-3-one
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Reaction Setup: Dissolve the crude intermediate from Step 1 in an appropriate solvent such as isopropanol or toluene. [5]2. Base Addition: Add a strong base, such as sodium ethoxide or sodium hydride (1.1 eq.), portion-wise at room temperature.
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Causality: The strong base deprotonates the hydroxyl group, initiating an intramolecular Williamson ether synthesis-type reaction (SN2 cyclization) to form the morpholinone ring, displacing the chloride.
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Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for 2-4 hours. [5]Monitor for the formation of the product by TLC or LC-MS.
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Purification: After cooling to room temperature, neutralize the reaction mixture carefully. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-(Trifluoromethyl)morpholin-3-one.
Utility in Medicinal Chemistry and Drug Design
The true value of 5-(Trifluoromethyl)morpholin-3-one lies in its potential as a scaffold for creating novel drug candidates. The convergence of the trifluoromethyl group's unique properties with the privileged morpholine structure creates a powerful combination for addressing modern drug discovery challenges.
The Impact of the Trifluoromethyl Group
The incorporation of a CF₃ group is a well-established strategy in drug design for enhancing a molecule's therapeutic potential. [1]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. [2]This can significantly increase the half-life of a drug.
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Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and potentially the blood-brain barrier. [2]* Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective interactions with biological targets through dipole-dipole or hydrogen bonding interactions. [2][3]* pKa Modulation: The inductive effect of the CF₃ group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and ionization state at physiological pH. [1]
The Morpholinone Scaffold: A Privileged Motif
The morpholine ring and its derivatives are prevalent in a wide range of FDA-approved drugs and clinical candidates, underscoring their importance in medicinal chemistry. [6]
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Physicochemical Properties: The morpholine oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and providing a key interaction point with protein targets. [6]* Biological Activity: Derivatives of morpholin-3-one have been investigated for a variety of therapeutic applications, including as anticancer agents (e.g., EGFR inhibitors) and as intermediates in the synthesis of anticoagulants like Rivaroxaban. [4][7][8]* PI3K/mTOR Pathway: Notably, the morpholine moiety is a crucial feature for binding to the hinge region of PI3K/mTOR kinases, a critical pathway in oncology. [6][9]This suggests that building blocks like 5-(Trifluoromethyl)morpholin-3-one could be instrumental in developing novel inhibitors for this pathway.
Conclusion and Future Perspectives
5-(Trifluoromethyl)morpholin-3-one represents a highly valuable and versatile building block for contemporary drug discovery. It synergistically combines the metabolic stability and unique electronic properties conferred by the trifluoromethyl group with the favorable physicochemical characteristics and proven biological relevance of the morpholinone scaffold. Its structure is primed for further derivatization, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.
Future research should focus on the development and optimization of scalable synthetic routes to make this building block more accessible. Furthermore, its incorporation into libraries of compounds targeting kinases (such as PI3K/mTOR), proteases, and other enzyme classes could lead to the discovery of potent and selective modulators of disease-related pathways. The rational design principles embodied by this molecule underscore the continued importance of fluorination and privileged scaffolds in addressing the complex challenges of modern medicine.
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